1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778231
InChI: InChI=1S/C20H20N4O3/c1-27-17-9-5-2-6-13(17)11-21-20(26)14-10-18(25)24(12-14)19-15-7-3-4-8-16(15)22-23-19/h2-9,14H,10-12H2,1H3,(H,21,26)(H,22,23)
SMILES:
Molecular Formula: C20H20N4O3
Molecular Weight: 364.4 g/mol

1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

CAS No.:

Cat. No.: VC14778231

Molecular Formula: C20H20N4O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide -

Specification

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
IUPAC Name 1-(1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H20N4O3/c1-27-17-9-5-2-6-13(17)11-21-20(26)14-10-18(25)24(12-14)19-15-7-3-4-8-16(15)22-23-19/h2-9,14H,10-12H2,1H3,(H,21,26)(H,22,23)
Standard InChI Key GFKSQLXEOQSCPW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Introduction

1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound featuring an indazole ring, a pyrrolidine moiety, and a methoxybenzyl substituent. This compound is of interest in medicinal chemistry due to its diverse structural features, which may interact with various biological targets. The indazole group is known for its potential biological activity, while the pyrrolidine and carboxamide functionalities may enhance solubility and reactivity.

Synthesis Techniques

The synthesis of 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic synthesis techniques. These methods often include reactions that form the indazole and pyrrolidine rings, followed by the introduction of the methoxybenzyl group.

Biological Activity and Potential Applications

Compounds containing indazole and pyrrolidine structures have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique combination of these structural elements in 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide suggests potential applications in medicinal chemistry, particularly in drug discovery.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(1H-Indazol-5-yl)-2-(4-methoxyphenyl)acetamideIndazole ring, aromatic substituentAnticancer activityContains an acetamide group instead of a carboxamide
N-(2,3-Dihydro-1H-indol-5-yl)pyrazineIndole-derived structure, pyrazine ringAntimicrobial propertiesFeatures a pyrazine moiety which alters reactivity
5-Oxo-N-(pyridazin-4-yl)pentanamidePyridazine ring, amide functionalityAnti-inflammatory effectsIncorporates a different heterocyclic system
1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamideIndazole ring, pyrrolidine moiety, methoxybenzyl substituentPotential for diverse biological activitiesCombination of indazole and pyrrolidine structures

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator